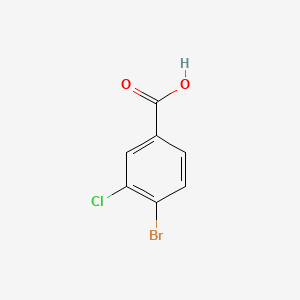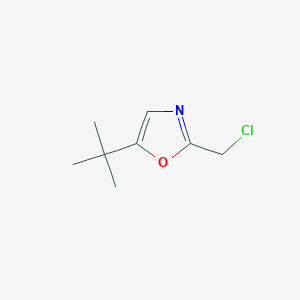
5-tert-Butyl-2-(chloromethyl)oxazole
概要
説明
The compound 5-tert-Butyl-2-(chloromethyl)oxazole is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. The tert-butyl group attached to the 5-position and the chloromethyl group at the 2-position indicate that the compound could have interesting chemical and physical properties, as well as potential biological activity. The oxazole ring is a common motif in various chemical compounds with applications ranging from agriculture to pharmaceuticals .
Synthesis Analysis
The synthesis of oxazole derivatives often involves cyclization reactions. For instance, 4-substituted 3-aryl-5-tert-butyl-4-oxazolin-2-ones were prepared using α-bromoketone cyclization, which could be a similar approach to synthesizing this compound . The introduction of substituents on the oxazole ring can be achieved through various synthetic strategies, including the use of chlorine gas for chlorination and diazabicyclo[5.4.0]undecene for dehydrochlorination . These methods highlight the versatility of oxazole chemistry and the potential for creating a wide array of substituted oxazoles, including the compound of interest.
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be determined using spectroscopic methods such as NMR and X-ray crystallography. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated using 1H NMR spectroscopy and X-ray diffraction . Similarly, the structure of this compound could be analyzed using these techniques to confirm the placement of substituents and to understand the conformation of the molecule.
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions, including cyclopalladation, as seen with (S)-4-tert-Butyl-2-methyl-2-oxazoline . This reaction involves the activation of a C-H bond and the formation of a palladacycle, which could be a potential reaction pathway for this compound if it were to interact with palladium(II) acetate. Additionally, the presence of the chloromethyl group could make the compound a candidate for further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can be influenced by their substituents. For instance, the tert-butyl group is known to impart steric bulk, which can affect the compound's solubility and reactivity . The chloromethyl group could make the compound more reactive towards nucleophiles due to the presence of the electrophilic carbon atom. Theoretical studies, such as density functional theory (DFT), can provide insights into the electronic structure, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the reactivity and stability of the compound .
科学的研究の応用
Synthesis and Biological Activity
- A novel protocol for synthesizing 2-alkynyl oxazoles, including derivatives of 5-tert-Butyl-2-(chloromethyl)oxazole, demonstrates their potential in anticancer activities. This method offers a versatile approach to functionalize oxazoles, showing significant bioactivity in human gastric and bladder tumor cells (Cao et al., 2020).
Synthesis Techniques
- Advanced synthetic routes for 2,5-disubstituted oxazoles, a category that includes this compound, have been developed. These methods are practical and simple, highlighting the compound's utility in various chemical syntheses (Feng et al., 2013).
Applications in Chiral Auxiliary and Antineoplastic Agents
- Chiral oxazolidin-2-ones, closely related to this compound, are valuable as chiral auxiliaries and possess interesting pharmaceutical activities. They have been used in one-pot syntheses demonstrating their applicability in large-scale pharmaceutical productions (Barta et al., 2000).
Role in Herbicidal Activities
- Oxazole derivatives, including this compound, have been synthesized and shown to possess significant herbicidal activity. These findings suggest its potential application in agricultural sciences, particularly in weed management (Kudo et al., 1998).
Safety and Hazards
The safety information available for “5-tert-Butyl-2-(chloromethyl)oxazole” includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .
生化学分析
Biochemical Properties
5-tert-Butyl-2-(chloromethyl)oxazole plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including covalent binding, non-covalent interactions, and enzyme inhibition or activation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of signaling molecules, leading to changes in downstream cellular responses. Additionally, it can impact the expression of specific genes, thereby altering protein synthesis and cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, prolonged exposure to this compound can result in cumulative effects on cellular processes, which may differ from its initial impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. Beyond this threshold, the compound’s effects can become more pronounced, potentially leading to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can influence metabolic flux and the levels of specific metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with specific biomolecules and its overall impact on cellular function.
特性
IUPAC Name |
5-tert-butyl-2-(chloromethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-8(2,3)6-5-10-7(4-9)11-6/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGZUJZYTRPEDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514200 | |
| Record name | 5-tert-Butyl-2-(chloromethyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
224441-73-0 | |
| Record name | 5-tert-Butyl-2-(chloromethyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

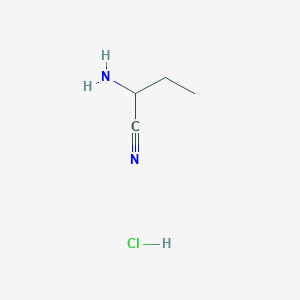
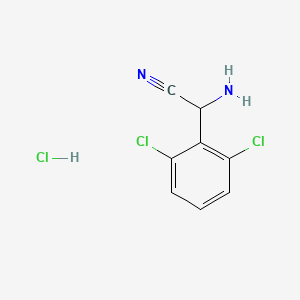

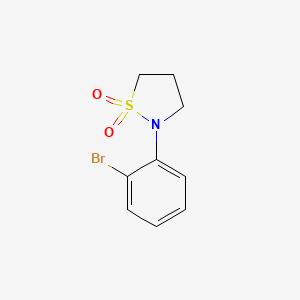
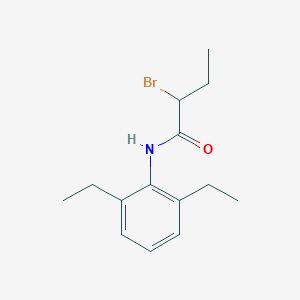
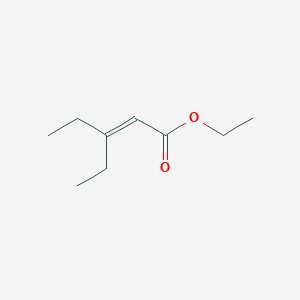
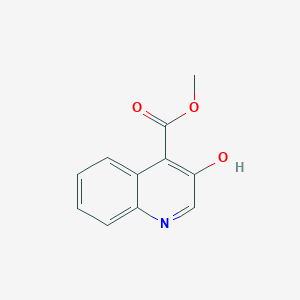
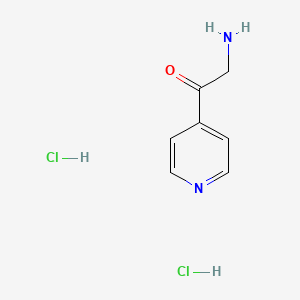
![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)

